4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline
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Overview
Description
4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is an organic compound characterized by a benzene ring substituted with a bromine atom, a tert-butyl group, a methoxy group, and a nitro group
Scientific Research Applications
4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by nitration and subsequent introduction of the tert-butyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The methoxy group can be replaced by other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions often involve the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, and organic solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can lead to a variety of substituted aniline derivatives.
Mechanism of Action
The mechanism by which 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(tert-butyl)benzamide
- 4-Bromo-N-(tert-butyl)-3-methoxybenzamide
- 4-Bromo-N-(tert-butyl)-2-nitrobenzamide
Uniqueness
4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-5-methoxy-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)13-8-6-10(17-4)7(12)5-9(8)14(15)16/h5-6,13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDLRMZYHRZKOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681500 |
Source
|
Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-45-7 |
Source
|
Record name | 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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